1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-[1-(2-aminophenyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)11-6-8-15(9-7-11)13-5-3-2-4-12(13)14/h2-5,10-11,16H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCFYSYSYUMUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol is a piperidine derivative recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperidine ring substituted with a 2-aminophenyl group and an ethanolic side chain, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H20N2O
- Molecular Weight : 220.31 g/mol
The structural characteristics of this compound enhance its reactivity and biological interactions compared to other piperidine derivatives .
This compound primarily functions as an inhibitor of glutaminase 1 (GLS1) , an enzyme crucial for glutamine metabolism in cancer cells. By inhibiting GLS1, the compound disrupts glutamine metabolism, which is essential for cancer cell proliferation and survival . This mechanism suggests potential applications in targeted therapies for neurological disorders and various cancers.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . Its inhibition of GLS1 can lead to reduced cellular proliferation and increased apoptosis in cancer cell lines. For instance, studies have shown that compounds with similar structures can induce cell cycle arrest and promote apoptotic pathways in cancer cells .
Neurological Applications
The compound's interaction with various enzymes and proteins also positions it as a candidate for treating neurological disorders . By modulating cellular processes through enzyme inhibition, it may influence signaling pathways relevant to conditions like Alzheimer's disease .
Research Findings and Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:
Scientific Research Applications
Pharmacological Applications
Neuropharmacology :
Research indicates that 1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol may exhibit significant neuropharmacological effects. Its structure suggests potential interactions with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Studies have shown that similar compounds can modulate mood and cognitive functions, making this compound a candidate for exploring treatments for depression and anxiety disorders.
Case Study : A study conducted on the effects of related piperidine derivatives demonstrated their ability to enhance serotonin receptor activity, leading to improved mood regulation in animal models. This suggests that this compound could possess similar properties worthy of further investigation.
Material Science Applications
Controlled Release Systems :
The compound's solubility and stability make it a promising candidate for use in drug delivery systems. Its incorporation into polymer matrices can facilitate controlled release formulations, enhancing the bioavailability of poorly soluble drugs.
Case Study : Research involving piperidine-based polymers has shown successful encapsulation and sustained release of therapeutic agents over extended periods. This application is particularly important in chronic disease management where consistent drug levels are crucial.
Synthesis and Retrosynthesis
The synthesis of this compound can be achieved through various methods, including one-step reactions that streamline the process. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and reduce by-products.
Synthetic Route Example :
A common synthetic pathway involves the reaction of 2-aminoacetophenone with piperidine derivatives under specific catalytic conditions. The optimization of this route can lead to high-purity yields suitable for research applications.
Comparison with Similar Compounds
1-(2-Aminophenyl)ethan-1-ol (3x)
- Structure: Lacks the piperidine ring but retains the 2-aminophenyl and ethanol groups.
- Synthesis: Produced via NaBH₄ reduction of 1-(2-aminophenyl)ethanone in ethanol at 65°C .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
- Structure: Substitutes the 2-aminophenyl group with a 4-fluorophenyl group and replaces the ethanol with a ketone.
- Properties: The electron-withdrawing fluorine atom may enhance metabolic stability but reduce basicity compared to the amino group.
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- Structure: Positions the piperidine ring adjacent to a phenyl group instead of a 2-aminophenyl.
- Applications : Used in pharmaceutical development and material science due to its balanced hydrophobicity and ionic character from the hydrochloride salt .
Physicochemical and Pharmacological Comparisons
Key Observations :
- Amino Group Impact: The 2-aminophenyl group in the target compound may enhance interactions with aromatic residues in proteins compared to fluorophenyl or thiadiazole analogs.
- Piperidine Ring : Conformational flexibility of the piperidine ring enables diverse binding modes, as seen in GLS1 inhibitors .
- Ethanol vs. Ketone: Ethanol improves solubility but may reduce membrane permeability compared to ketone-containing analogs .
Preparation Methods
Starting Materials and Intermediates
The synthesis often begins with substituted nitro- or bromo-phenyl compounds, which serve as precursors to introduce the 2-aminophenyl group after reduction. The piperidine ring is introduced or modified through reactions with piperidine derivatives such as piperidine-4-carboxylate esters.
Stepwise Synthesis Outline
Formation of Intermediate Piperidine-Ester Derivative
A substituted nitrobromobenzene (e.g., 2-nitrobromobenzene) reacts with piperidine-4-carboxylic acid ethyl ester to form an intermediate (e.g., ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate). This step typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.Hydrolysis and Acidification
The ester intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding piperidine-4-carboxylic acid derivative.Reduction of Nitro Group to Amino Group
The nitro group on the phenyl ring is reduced to an amine using catalytic hydrogenation or chemical reducing agents such as palladium on carbon under hydrogen atmosphere or SnCl2 in acidic medium.Introduction of Ethan-1-ol Side Chain
The ethan-1-ol substituent at the 4-position of the piperidine ring is introduced either by reduction of a ketone or aldehyde precursor or by direct alkylation with appropriate reagents.Final Purification and Characterization
The final compound is purified by chromatographic techniques and characterized by ^1H-NMR, mass spectrometry, and other analytical methods to confirm structure and purity.
Representative Synthetic Scheme (Adapted from Related Piperidine-Benzamide Syntheses)
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Coupling of nitrobromobenzene with piperidine ester | Pd-catalyst, BINAP ligand, toluene, heat | Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate (Intermediate 1) |
| 2 | Hydrolysis | Acid or base hydrolysis | 1-(2-nitrophenyl)piperidine-4-carboxylic acid (Intermediate 2) |
| 3 | Nitro group reduction | Pd/C, H2 or SnCl2/HCl | 1-(2-aminophenyl)piperidine-4-carboxylic acid (Intermediate 3) |
| 4 | Reduction or alkylation to ethan-1-ol side chain | Appropriate reducing agent or alkylation reagent | 1-(1-(2-aminophenyl)piperidin-4-yl)ethan-1-ol (Final product) |
Solubility and Stock Solution Preparation
For research applications, preparation of stock solutions is critical. The compound’s solubility varies with solvents such as DMSO, PEG300, Tween 80, and aqueous buffers. A typical protocol involves:
- Dissolving the compound in DMSO to prepare a master stock solution.
- Sequential dilution with co-solvents like PEG300 and Tween 80 to enhance solubility and stability.
- Final dilution with water to achieve the desired working concentration.
Stock Solution Preparation Table (Example for a Related Compound)
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.54 | 0.91 | 0.45 |
| 5 mg | 22.70 | 4.54 | 2.27 |
| 10 mg | 45.39 | 9.08 | 4.54 |
Note: These volumes are calculated based on molecular weight and desired molarity, adjusted for the specific compound.
Research Findings Related to Synthesis
While direct publications on the synthesis of this compound are limited, analogous piperidine derivatives with aminophenyl substitutions have been synthesized using similar palladium-catalyzed coupling and reduction strategies. These methods have been validated by NMR and mass spectrometry and show good yields and purity suitable for pharmacological studies.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Aryl-piperidine coupling | Pd-catalyzed coupling (e.g., BINAP) | Pd(OAc)2, BINAP, toluene, heat | Forms nitro-substituted intermediate |
| Ester hydrolysis | Acid or base hydrolysis | HCl or NaOH aqueous solution | Converts ester to carboxylic acid |
| Nitro reduction | Catalytic hydrogenation or chemical | Pd/C + H2 or SnCl2/HCl | Converts nitro to amino group |
| Side chain introduction | Reduction or alkylation | NaBH4, LiAlH4, or alkyl halides | Introduces ethan-1-ol moiety |
| Purification and characterization | Chromatography, NMR, MS | Silica gel chromatography, ^1H-NMR, ESI-MS | Confirms structure and purity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol?
- Methodological Answer : A common approach involves multi-step synthesis, starting with piperidine derivatives. For example, acid-catalyzed condensation (e.g., HCl in methanol) can facilitate intermediate formation, followed by reduction (e.g., NaBH₄) to introduce the ethanol moiety. Reaction conditions (temperature, solvent purity) must be tightly controlled to minimize side products . Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring structure and ethanol substituent. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂, -OH). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with databases (e.g., PubChem, ECHA) ensures structural accuracy .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods to prevent inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Yield optimization requires:
- Temperature Control : Maintain reactions below 30°C to suppress exothermic side reactions .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance reaction efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
- In-line Analytics : Use HPLC or GC-MS to monitor reaction progress in real time.
Q. How should discrepancies in biological activity data across studies be addressed?
- Methodological Answer : Discrepancies often arise from:
- Purity Variations : Validate compound purity (>95%) via HPLC before biological assays .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.
- Metabolite Interference : Perform metabolite profiling (e.g., LC-MS) to identify bioactive vs. inactive derivatives .
Q. What strategies mitigate hazards during scale-up synthesis?
- Methodological Answer :
- Thermal Analysis : Conduct Differential Scanning Calorimetry (DSC) to identify exothermic risks.
- Batch vs. Flow Chemistry : Transition from batch to continuous flow systems to improve heat dissipation and safety .
- Waste Management : Neutralize acidic/byproduct streams before disposal to comply with environmental regulations .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data for this compound?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Dynamic Exchange : Use variable-temperature NMR to detect conformational changes (e.g., piperidine ring puckering).
- Comparative Databases : Cross-check with crystallographic data (e.g., Cambridge Structural Database) to validate bond angles/distances .
Mechanistic and Biological Studies
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease inhibition) with ATP/NADH cofactors.
- Cellular Uptake : Employ fluorescent tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .
Q. How to investigate its interaction with biological targets (e.g., receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real time.
- Molecular Docking : Use software (e.g., AutoDock) to predict binding poses, followed by mutagenesis studies to validate key residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
